QX77 is a compound recognized as a potent activator of chaperone-mediated autophagy, a selective protein degradation pathway that plays a crucial role in cellular homeostasis. It is derived from the retinoic acid receptor antagonist AR7 and has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly those associated with impaired autophagy mechanisms.
The compound QX77 has been studied extensively in various research contexts, particularly in relation to its effects on autophagy and its interactions with lysosomal proteins. It has been identified in studies focusing on the modulation of chaperone-mediated autophagy and its implications for diseases like Parkinson's disease and Alzheimer's disease .
QX77 falls under the category of pharmacological agents that activate autophagic processes, specifically targeting the chaperone-mediated autophagy pathway. This classification highlights its role in enhancing the degradation of misfolded or damaged proteins, thereby contributing to cellular health and proteostasis .
The synthesis of QX77 involves complex organic chemistry techniques that are designed to create a compound capable of modulating retinoic acid receptor activity while enhancing chaperone-mediated autophagy. Specific methodologies for synthesizing QX77 have not been detailed in the available literature, but it is likely to involve multi-step synthetic routes typical for small molecule drug development.
The synthesis process typically includes:
QX77 is characterized by a specific molecular structure that allows it to interact effectively with cellular components involved in chaperone-mediated autophagy. While the exact structural formula is not provided, it can be inferred that its design incorporates features that enable binding to heat shock cognate protein 70 (HSC70) and lysosome-associated membrane protein type 2A (LAMP2A).
QX77 primarily participates in biochemical reactions that enhance chaperone-mediated autophagy by promoting the binding of substrate proteins to HSC70. This binding facilitates the translocation of these proteins to lysosomes for degradation.
The mechanism involves:
The action of QX77 is centered around its ability to activate chaperone-mediated autophagy. Upon administration, it enhances the recognition of substrate proteins by HSC70 through:
Studies have shown that treatment with QX77 leads to increased levels of LAMP2A and enhanced degradation rates of CMA substrates under various stress conditions . This underscores its potential utility in therapeutic contexts where protein aggregation is prevalent.
While specific physical properties such as melting point or solubility are not detailed in the sources reviewed, compounds like QX77 are typically evaluated for:
Chemical properties relevant to QX77 include:
QX77 has significant potential applications in scientific research and medicine:
QX77 (CAS No. 1798331-92-6) is a small organic molecule with the chemical formula C₁₆H₁₃ClN₂O₂ and a molecular weight of 300.74 g/mol. Its systematic name is N-(4-(6-chlorobenzo[d]oxazol-2-yl)phenyl)acetamide, featuring a benzoxazole core linked to an acetamide-substituted phenyl ring. Key structural elements include:
The compound appears as a light yellow to yellow solid and is soluble in dimethyl sulfoxide (DMSO) up to 15 mg/mL (49.88 mM) but insoluble in water or ethanol [1] [6]. Its SMILES notation (CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2
) and X-ray crystallography data (where available) confirm the trans configuration critical for binding lysosomal LAMP2A receptors [5] [6].
Property | Value |
---|---|
CAS Number | 1798331-92-6 |
Molecular Formula | C₁₆H₁₃ClN₂O₂ |
Molecular Weight | 300.74 g/mol |
Appearance | Light yellow to yellow solid |
Solubility (DMSO) | 15 mg/mL (49.88 mM) |
SMILES | CC(=O)NC₁=CC=C(C=C₁)C₂=NC₃=C(C=C(C=C₃)Cl)OC₂ |
QX77 synthesis involves a multi-step organic pathway:
Critical quality control parameters include:
Parameter | Specification |
---|---|
Purity (HPLC-UV) | ≥99.73% |
Storage (Solid) | -20°C (3 years) |
Storage (Solution) | -80°C (6 months) |
Residual Solvents | ≤0.1% (ICH Q3C guidelines) |
Heavy Metals | ≤10 ppm (ICP-MS) |
QX77 activates chaperone-mediated autophagy (CMA) by targeting two pivotal effectors:
LAMP2A Upregulation
Rab11 Modulation
Transcriptional and Metabolic Regulation
CMA reporter assays (KFERQ-PS-Dendra) confirm a 2–3 fold increase in lysosomal flux in high-glucose-treated cells [7] [10].
Table 3: Key Mechanisms of QX77-Induced CMA Activation
Target | Effect of QX77 | Functional Outcome |
---|---|---|
LAMP2A | ↑ Expression & lysosomal localization | Enhanced substrate translocation |
Rab11 | ↑ Vesicle trafficking | Restoration of lysosomal receptor recycling |
PGC1α | ↓ Stability via KFERQ recognition | Metabolic adaptation to thermal stress |
HSC70-LAMP2A complex | Strengthened interaction | Increased CMA flux |
QX77 demonstrates high specificity for CMA over other autophagy pathways:
CMA vs. Macroautophagy
Substrate Selectivity
Receptor Specificity
No cross-reactivity occurs with retinoic acid receptors (RARs) or peroxisome proliferator-activated receptors (PPARs), as confirmed by radioligand binding assays [4] [6].
Table 4: Selectivity Profile of QX77 Across Autophagy Pathways
Autophagy Pathway | Effect of QX77 | Key Molecular Markers |
---|---|---|
Chaperone-mediated autophagy (CMA) | Activation | ↑ LAMP2A, ↑ HSC70-LAMP2A interaction |
Macroautophagy | No effect | ↔ LC3-II, ↔ p62 |
Microautophagy | No effect | ↔ VPS4a activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7